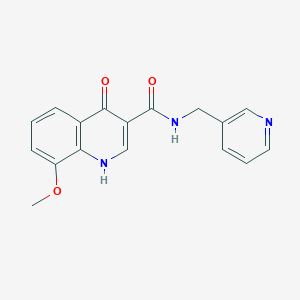

8-methoxy-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-methoxy-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 8-Methoxy-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydrochinolin-3-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst:

Bildung des Chinolin-Kerns: Der Chinolin-Kern kann durch die Pfitzinger-Reaktion synthetisiert werden, die die Kondensation eines Isatin-Derivats mit einem aromatischen Aldehyd in Gegenwart einer Base beinhaltet.

Amidierung: Die Carbonsäuregruppe an der 3-Position wird durch Reaktion mit Pyridin-3-ylmethylamin unter dehydrierenden Bedingungen in das Carboxamid umgewandelt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des oben genannten Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollen beinhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe, was zur Bildung einer Hydroxylgruppe führt.

Reduktion: Die Reduktion des Chinolin-Kerns kann zu Dihydrochinolin-Derivaten führen.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Thiole können in Gegenwart einer Base verwendet werden.

Hauptprodukte

Oxidation: 8-Hydroxy-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydrochinolin-3-carboxamid.

Reduktion: 8-Methoxy-4-oxo-N-(pyridin-3-ylmethyl)-1,4,4a,5-tetrahydrochinolin-3-carboxamid.

Substitution: Verschiedene substituierte Chinolin-Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Pfade.

Biologie

Biologisch hat sich 8-Methoxy-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydrochinolin-3-carboxamid als möglicher Enzyminhibitor gezeigt. Es kann in Studien verwendet werden, um Enzymmechanismen zu verstehen und neue Inhibitoren für therapeutische Zwecke zu entwickeln.

Medizin

In der pharmazeutischen Chemie wird diese Verbindung auf ihr Potenzial als Antikrebsmittel untersucht. Seine Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung.

Industrie

Industriell kann diese Verbindung aufgrund ihres Chinolin-Kerns bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Fluoreszenz oder Leitfähigkeit verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 8-Methoxy-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydrochinolin-3-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung bindet an das aktive Zentrum des Ziels und hemmt dessen Aktivität. Diese Hemmung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Unterdrückung des Wachstums von Krebszellen.

Wirkmechanismus

The mechanism of action of 8-methoxy-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chinolin: Die Stammverbindung der Chinolin-Familie, bekannt für ihre antimalariellen Eigenschaften.

8-Hydroxychinolin: Ein Derivat mit Anwendungen in der Metallionenchelierung und Fluoreszenz.

4-Oxo-1,4-dihydrochinolin-3-carboxamid: Ein einfacheres Analogon mit ähnlichen biologischen Aktivitäten.

Einzigartigkeit

8-Methoxy-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydrochinolin-3-carboxamid ist einzigartig aufgrund des Vorhandenseins der Methoxygruppe und des Pyridin-3-ylmethyl-Substituenten. Diese Modifikationen verstärken seine biologische Aktivität und Spezifität, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.

Biologische Aktivität

8-Methoxy-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is a compound belonging to the class of quinoline derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a quinoline core fused with a pyridine ring, which is significant for its biological properties. The general structure can be represented as follows:

Antiviral Activity

Recent studies have indicated that derivatives of 4-oxo-1,4-dihydroquinoline possess considerable antiviral properties. Specifically, research has demonstrated that compounds similar to this compound exhibit efficacy against HIV. A study highlighted that a related compound showed an effective concentration (EC50) of 75 µM against HIV integrase inhibitors with minimal cytotoxicity (CC50 > 500 µM) .

Antibacterial Properties

Quinoline derivatives are well-known for their antibacterial effects. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The compound's structural features may enhance its interaction with these targets, potentially leading to broad-spectrum antibacterial activity.

Synthesis and Evaluation

A comprehensive study focused on synthesizing various 4-oxoquinoline derivatives, including the target compound. The synthesis involved reactions with hydrazine hydrate and subsequent purification processes yielding high purity and yield .

Table 1: Synthesis and Yield Data

| Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|

| This compound | 80 | 252 |

| Related Compound A | 44.9 | 291 - 293 |

Case Studies

- Anti-HIV Activity : A series of compounds based on the quinoline scaffold were tested for anti-HIV activity. The results indicated that modifications in substituents significantly affected potency. For instance, a derivative with a fluorobenzoyl group displayed enhanced activity compared to others .

- Cytotoxicity Assessment : In vitro assays using mouse splenocytes demonstrated that the compound exhibited low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development in antiviral therapies .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- HIV Integrase Inhibition : The compound likely binds to the active site of HIV integrase, preventing viral replication.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA structures, disrupting bacterial replication processes.

Eigenschaften

Molekularformel |

C17H15N3O3 |

|---|---|

Molekulargewicht |

309.32 g/mol |

IUPAC-Name |

8-methoxy-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C17H15N3O3/c1-23-14-6-2-5-12-15(14)19-10-13(16(12)21)17(22)20-9-11-4-3-7-18-8-11/h2-8,10H,9H2,1H3,(H,19,21)(H,20,22) |

InChI-Schlüssel |

RFPILPFREFKYKX-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC2=C1NC=C(C2=O)C(=O)NCC3=CN=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.